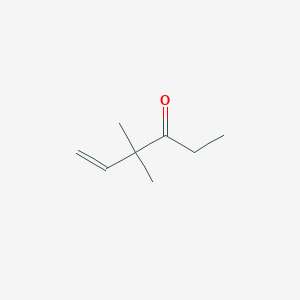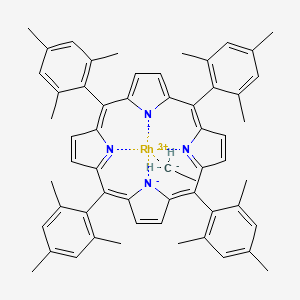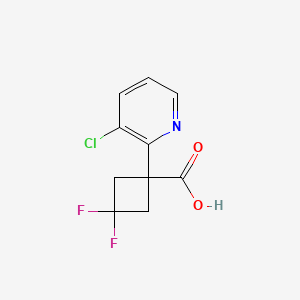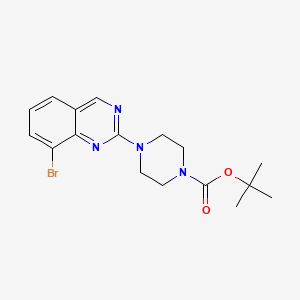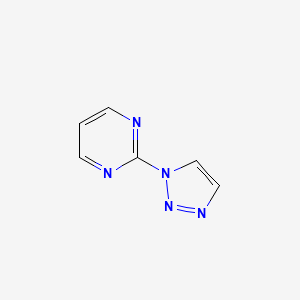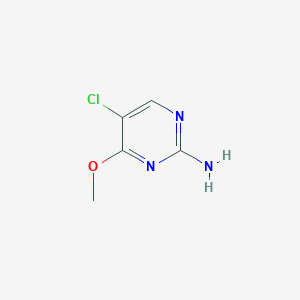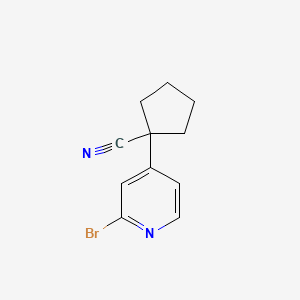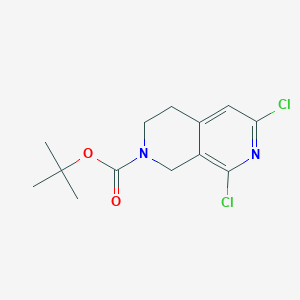
4-Propoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxypyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxypyrimidine typically involves the reaction of pyrimidine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the propyl group is introduced to the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as potassium carbonate or sodium hydroxide are commonly used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Propoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Propoxypyrimidine can be compared with other pyrimidine derivatives, such as:
- 2-Propoxypyrimidine
- 4-Methoxypyrimidine
- 4-Ethoxypyrimidine
Uniqueness: this compound is unique due to its specific propoxy substitution at the 4-position, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-propoxypyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-2-5-10-7-3-4-8-6-9-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
NPNINVURESZUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)

![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
